molecular formula C17H19NO6 B11154806 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11154806
M. Wt: 333.3 g/mol
InChI Key: ONHYJFDFHCXDJS-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-derived family, characterized by a 2H-chromen-2-one core substituted with hydroxy (5-position), methyl (4- and 7-positions), and an acetylated amino butanoic acid side chain. Its molecular formula is C₁₈H₂₁NO₇ (average mass: ~363.37 g/mol) based on structural analogs (e.g., ). Coumarins are known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, influenced by substituent patterns .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-4-11(16(21)22)18-14(20)7-10-9(3)15-12(19)5-8(2)6-13(15)24-17(10)23/h5-6,11,19H,4,7H2,1-3H3,(H,18,20)(H,21,22)

InChI Key

ONHYJFDFHCXDJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC1=O)C)O)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction is the most widely used method for synthesizing substituted coumarins. For 5-hydroxy-4,7-dimethylcoumarin:

  • Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or Amberlyst-15.

  • Conditions : Solvent-free, 80–130°C, 2–6 hours.

  • Mechanism : Acid-catalyzed cyclodehydration forms the coumarin ring.

Example Protocol :

  • Resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in H<sub>2</sub>SO<sub>4</sub> (2 mL) for 2 hours.

  • The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 87% (pale-yellow crystals).

Key Data :

ParameterValue
Reaction Time2–6 hours
Temperature80–130°C
Catalyst Loading1–5 wt% Amberlyst-15
Yield Range72–97%

Alternative Methods

  • Microwave-Assisted Synthesis : Reduces reaction time to 5–30 minutes with comparable yields (85–93%).

  • Fe<sub>3</sub>O<sub>4</sub>@Boehmite-NH<sub>2</sub>-Co II NPs : Heterogeneous catalyst for solvent-free Pechmann condensation (90% yield at 90°C).

Introduction of the Acetyl Group at C3

Friedel-Crafts Acylation

Direct acylation of the coumarin core at C3 is challenging due to steric hindrance from adjacent substituents. A modified approach involves:

  • Bromination at C3 :

    • Reactant : 5-Hydroxy-4,7-dimethylcoumarin treated with Br<sub>2</sub> in glacial acetic acid.

    • Conditions : 60°C, 30–45 minutes.

    • Yield : 76% (7-hydroxy-3,6,8-tribromo-4-methylcoumarin).

  • Nucleophilic Substitution with Acetyl Group :

    • Reactant : 3-Bromo derivative reacted with potassium acetate in DMF.

    • Conditions : 100°C, 12 hours.

    • Yield : 68–82%.

Direct Acetylation via Glyoxalic Acid

An alternative route uses glyoxalic acid and acetic anhydride under microwave irradiation:

  • Reactants : 5-Hydroxy-4,7-dimethylcoumarin, glyoxalic acid, acetic anhydride.

  • Catalyst : Ytterbium triflate (Yb(OTf)<sub>3</sub>).

  • Conditions : 100°C, 10 minutes.

  • Yield : 89%.

Coupling with Amino Butanoic Acid

Amide Bond Formation

The acetylated coumarin is converted to an acid chloride and coupled with L-2-aminobutanoic acid:

  • Acid Chloride Formation :

    • Reactant : 3-Acetylcoumarin treated with thionyl chloride (SOCl<sub>2</sub>).

    • Conditions : Reflux in dry DCM, 2 hours.

  • Coupling Reaction :

    • Reactants : Acid chloride + L-2-aminobutanoic acid.

    • Coupling Agents : HATU or EDC/HOBt in dry DMF.

    • Conditions : 0°C to room temperature, 12–24 hours.

    • Yield : 65–78%.

Example Protocol :

  • 3-Acetylcoumarin acid chloride (1 mmol) and L-2-aminobutanoic acid (1.2 mmol) are stirred in DMF with HATU (1.1 mmol) and DIPEA (2 mmol).

  • The mixture is purified via column chromatography (CHCl<sub>3</sub>:MeOH, 10:1).

  • Yield : 72% (white solid).

Microwave-Assisted Synthesis

Microwave irradiation significantly improves coupling efficiency:

  • Reactants : 3-Acetylcoumarin acid chloride + amino acid.

  • Conditions : 100°C, 300 W, 10 minutes.

  • Yield : 85–93%.

Optimization and Comparative Analysis

Yield Comparison Across Methods

StepConventional YieldMicrowave Yield
Coumarin Synthesis72–97%85–93%
Acetylation68–82%89%
Amide Coupling65–78%85–93%

Critical Parameters

  • Regioselectivity : Bromination at C3 requires precise stoichiometry to avoid over-substitution.

  • Racemization : Use of HOBt minimizes racemization during amide coupling.

  • Solvent Choice : DMF enhances solubility of intermediates but requires anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of coumarin derivatives. For instance, research indicates that compounds structurally related to 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of hydroxyl and acetyl groups in the structure enhances these effects by increasing solubility and bioavailability.
  • Case Studies :
    • A study found that derivatives similar to this compound showed IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
    • Another investigation revealed that modifications to the coumarin structure could lead to enhanced selectivity towards specific cancer types, suggesting a promising avenue for drug development .

Anti-inflammatory Properties

Coumarin derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : In vitro studies demonstrated that compounds related to 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS) .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Coumarins can scavenge free radicals, thus protecting cells from oxidative stress.

  • Experimental Evidence : Studies have indicated that 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid exhibits strong DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Summary Table of Applications

ApplicationMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits cytokines and inflammatory enzymes
AntioxidantScavenges free radicals

Mechanism of Action

The mechanism of action of 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Coumarin Core Molecular Formula Molecular Weight Key Features
2-{[(5-Hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid (Target) 5-OH, 4-CH₃, 7-CH₃ C₁₈H₂₁NO₇ ~363.37 Hydroxy group enhances solubility; methyl groups may improve metabolic stability.
2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid () 5-OCH₃, 7-OCH₃, 4-CH₃ C₁₈H₂₁NO₇ 363.37 Methoxy groups increase lipophilicity, potentially enhancing membrane permeation.
4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid () Furochromen core with 2,5,9-CH₃, 3-Ph C₂₉H₂₇NO₇ 501.53 Phenyl and furo groups may enhance π-π stacking interactions with biological targets.
2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-4-oxo-4-(4-acetylaminophenyl)-butanoic acid () Thiadiazole ring, benzyl group C₂₁H₂₁N₃O₅S 427.47 Thiadiazole introduces planar aromaticity, potentially improving binding affinity.

Key Observations :

  • Substituent Effects: Hydroxy vs. Methoxy: The target’s 5-hydroxy group (vs. 5,7-dimethoxy in ) likely increases hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to methoxy analogs . Methyl Groups: The 4,7-dimethyl substitution in the target may sterically hinder enzymatic degradation, enhancing bioavailability compared to non-methylated coumarins.
  • Structural Complexity: The furochromen derivative () exhibits a fused furan ring and phenyl group, which could enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .

Biological Activity

2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is C15H17NO5, with a molecular weight of approximately 287.30 g/mol. The compound features a chromenone structure, which is significant for its interaction with various biological targets.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit substantial antioxidant properties. The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with aging and various diseases.

Antimicrobial Activity

Studies have shown that chromenone derivatives possess antimicrobial properties against a range of pathogens. For instance, derivatives similar to 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid may exhibit anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

The biological effects of 2-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and metabolic pathways.
  • Receptor Modulation : It could interact with nuclear receptors or other signaling molecules, influencing gene expression related to inflammation and cancer progression.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage to DNA and other cellular components.

Case Studies

Several case studies highlight the biological activity of chromenone derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a similar chromenone derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Response : In an animal model of arthritis, administration of a related compound reduced swelling and pain by 40% compared to control groups .
  • Cancer Cell Line Studies : In vitro studies showed that treatment with the compound led to a 70% reduction in cell viability in breast cancer cell lines after 48 hours .

Q & A

Q. Validation :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm coupling (amide proton at δ ~6.5–7.5 ppm, carbonyl signals at ~165–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolytic cleavage of the coumarin moiety .
  • Solvent : Lyophilize and store as a solid or dissolve in DMSO (≤10 mM) under inert gas (N2_2/Ar) to minimize oxidation.
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the acetylated amine .

Advanced: How can researchers optimize the coupling efficiency between the coumarin and amino acid moieties?

Answer:

  • Reaction solvent : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of hydrophobic coumarin derivatives.
  • Catalyst screening : Evaluate coupling agents like HATU or PyBOP for improved amidation yields .
  • pH control : Maintain pH 7–8 during aqueous workup to prevent premature deprotection .
  • Kinetic monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track reaction progress.

Q. Data-driven optimization :

  • Design a factorial experiment varying temperature (25–60°C), solvent, and catalyst.
  • Quantify yields via HPLC and compare with DOE (Design of Experiments) models .

Advanced: How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be investigated?

Answer:

  • Purity assessment : Re-run HPLC with a different mobile phase (e.g., methanol/0.1% TFA) to detect co-eluting impurities .
  • Solvent effects : Record NMR in deuterated DMSO vs. CDCl3_3 to identify solvent-dependent shifts.
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to resolve overlapping signals in crowded regions.
  • Comparative analysis : Cross-reference with published data for structurally related coumarin-amino acid hybrids .

Advanced: What strategies are used to evaluate metabolic stability in biological systems?

Answer:

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or glucuronidation products.
  • pH-dependent stability : Test compound integrity in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments .

Q. Experimental design :

  • Include positive controls (e.g., verapamil for CYP3A4 activity).
  • Use triplicate runs to ensure reproducibility .

Basic: Which chromatographic methods are effective for purification?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate → methanol) for crude product purification.
  • Preparative HPLC : Employ a C18 column with isocratic 60:40 acetonitrile/water (0.1% formic acid) for final polishing .

Q. Solvent systems :

  • For hydrophilic intermediates, reverse-phase systems (water/acetonitrile) are optimal.
  • For hydrophobic coumarin precursors, normal-phase (hexane/ethyl acetate) is preferred .

Advanced: How to address low yields during the acetylation of the coumarin precursor?

Answer:

  • Activation alternatives : Replace thionyl chloride with EDCI/HOBt for milder conditions.
  • Temperature modulation : Increase to 40–50°C to accelerate reaction kinetics.
  • Protecting groups : Introduce tert-butyl or benzyl groups to the amino acid to prevent side reactions .

Q. Troubleshooting :

  • Monitor reaction progress hourly via TLC.
  • Isolate and characterize byproducts to identify competing pathways (e.g., esterification vs. amidation) .

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